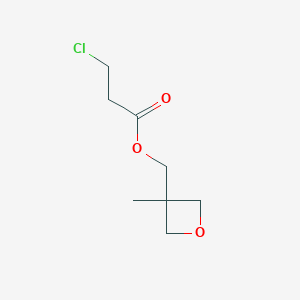![molecular formula C21H20F6O B14217272 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- CAS No. 824984-66-9](/img/structure/B14217272.png)
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- is a complex organic compound with a unique structure that includes two trifluoromethylphenyl groups attached to a central pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 2,4-dimethyl-3-pentanone with 4-(trifluoromethyl)benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanone: A simpler ketone with similar structural features but without the trifluoromethyl groups.
4,4-Dimethyl-2-pentanone: Another ketone with a different substitution pattern.
3,3-Dimethyl-2-butanone: A structurally related compound with different alkyl groups.
Uniqueness
The presence of two trifluoromethylphenyl groups in 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- makes it unique compared to other similar compounds. These groups impart distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, which are not observed in simpler ketones.
Propiedades
Número CAS |
824984-66-9 |
|---|---|
Fórmula molecular |
C21H20F6O |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]pentan-3-one |
InChI |
InChI=1S/C21H20F6O/c1-18(2,13-5-9-15(10-6-13)20(22,23)24)17(28)19(3,4)14-7-11-16(12-8-14)21(25,26)27/h5-12H,1-4H3 |
Clave InChI |
VAYYHZHQXZJPSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)C(C)(C)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


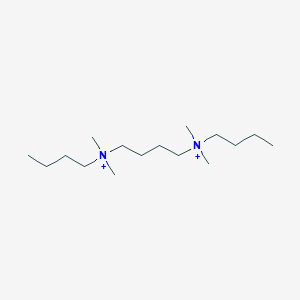
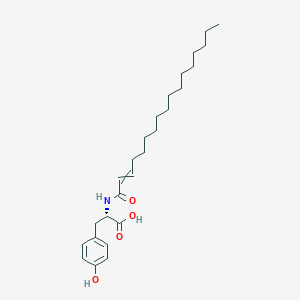
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)


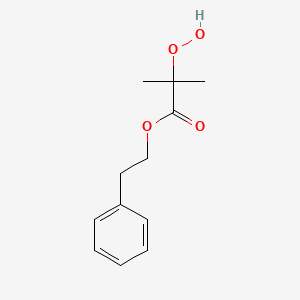
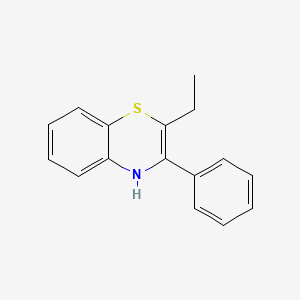
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
